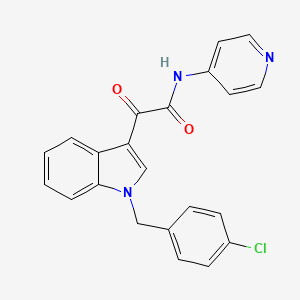
Indibulin
Vue d'ensemble
Description
Indibulin is a novel synthetic small molecule microtubule inhibitor . It destabilizes microtubules and has antitumor activity . It is known to discriminate between highly posttranslationally modified tubulin present in mature neuronal microtubules, and less-modified tubulin present in immature neuronal or nonneuronal microtubules . This compound is currently in phase I clinical trials .
Synthesis Analysis
The design and synthesis of new this compound analogs were carried out to investigate their anti-cancer activity . The target compounds were synthesized in multistep reactions starting with the related indole derivatives .
Molecular Structure Analysis
This compound has a molecular formula of C22H16ClN3O2 . It is a synthetic, orally active anti-mitotic agent that binds tubulin .
Chemical Reactions Analysis
This compound analogs were synthesized in multistep reactions starting with the related indole derivatives . Some of the compounds show good cytotoxic activity against cancerous cell lines .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 389.83 and a molecular formula of C22H16ClN3O2 .
Applications De Recherche Scientifique
Activité anticancéreuse
Indibulin est connu pour son inhibition puissante de la polymérisation de la tubuline, un processus crucial dans la division cellulaire. Cela en fait un composé précieux dans la recherche sur le cancer, en particulier pour son activité anticancéreuse. Des études ont montré qu'this compound et ses analogues présentent des effets cytotoxiques significatifs contre diverses lignées de cellules cancéreuses, ce qui en fait un candidat prometteur pour le développement de médicaments anticancéreux .
Propriétés neuroprotectrices
L'une des caractéristiques remarquables d'this compound est sa capacité à discriminer entre la tubuline neuronale mature et la tubuline non neuronale, ce qui suggère des propriétés neuroprotectrices potentielles. Cette caractéristique minimise le risque de neuropathie périphérique, un effet secondaire courant de nombreux agents anticancéreux, faisant ainsi d'this compound une alternative plus sûre pour le traitement du cancer .
Modulation de la dynamique des microtubules
this compound a été observé pour atténuer l'instabilité dynamique des microtubules dans les cellules cancéreuses du sein vivantes. En affectant la dynamique des microtubules, this compound peut perturber la formation du fuseau mitotique, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses. Cette application est cruciale pour comprendre comment this compound peut être utilisé pour arrêter la progression du cancer au niveau cellulaire .
Synthèse d'analogues
La conception et la synthèse de nouveaux analogues d'this compound sont des domaines de recherche en cours. En modifiant la structure chimique d'this compound, les chercheurs visent à améliorer ses propriétés anticancéreuses ou à réduire les effets secondaires potentiels. Le processus de synthèse commence souvent avec des dérivés d'indole apparentés, conduisant à une variété d'analogues avec différentes activités biologiques .
Agent anti-tubuline
En tant qu'agent anti-tubuline de nouvelle génération, this compound se distingue par son activité anticancéreuse intéressante sans provoquer de néphropathie périphérique chez les modèles animaux. Cette application est significative car elle ouvre des possibilités d'utiliser this compound comme alternative à d'autres agents ciblant la tubuline qui peuvent avoir des effets secondaires plus graves .
Mécanisme D'action
Indibulin interferes with microtubule dynamics, causing cell cycle arrest and apoptosis . It destabilizes microtubules and has antitumor activity . It is able to discriminate between highly posttranslationally modified tubulin present in mature neuronal microtubules, and less-modified tubulin present in immature neuronal or nonneuronal microtubules .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c23-16-7-5-15(6-8-16)13-26-14-19(18-3-1-2-4-20(18)26)21(27)22(28)25-17-9-11-24-12-10-17/h1-12,14H,13H2,(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLIIYNRSAWTSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174368 | |
| Record name | Indibulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
204205-90-3 | |
| Record name | Indibulin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204205903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indibulin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06169 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indibulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDIBULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80K4H2RB8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




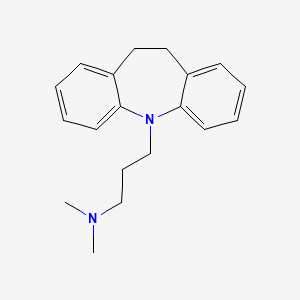

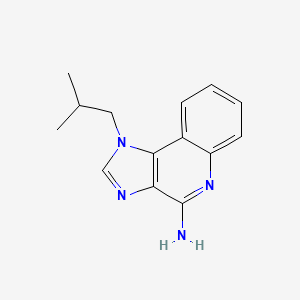
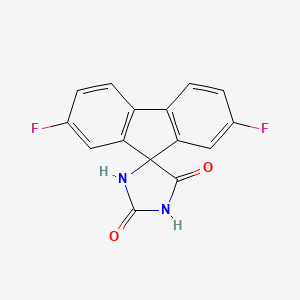
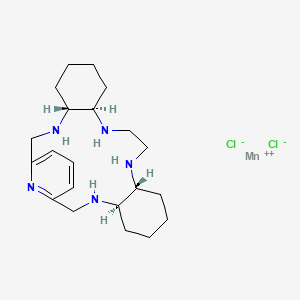
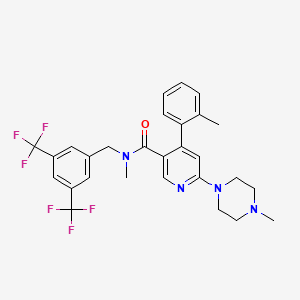
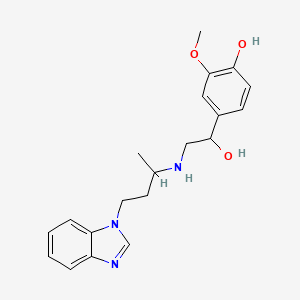
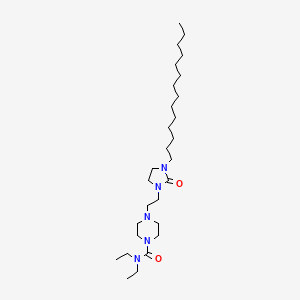
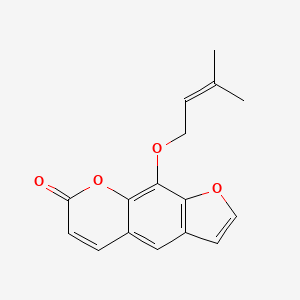
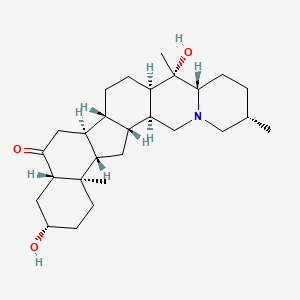
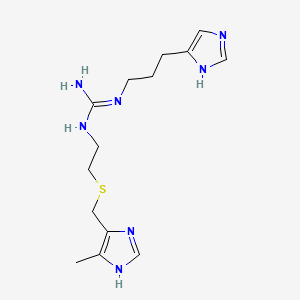
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B1671809.png)
![4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide](/img/structure/B1671811.png)